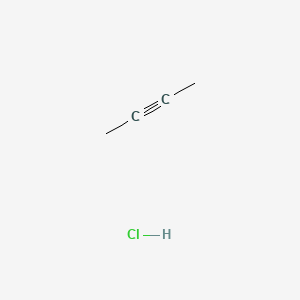
But-2-yne;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
But-2-yne can be synthesized by the rearrangement reaction of ethylacetylene in a solution of ethanolic potassium hydroxide . Another method involves the double elimination reaction of dihaloalkanes using strong bases such as sodium amide in ammonia (NaNH₂/NH₃) .
Industrial Production Methods
Industrial production of but-2-yne typically involves the dehydrohalogenation of 2,3-dichlorobutane using a strong base. This method is efficient and yields high purity but-2-yne .
化学反応の分析
Types of Reactions
But-2-yne undergoes various types of chemical reactions, including:
Oxidation: But-2-yne can be oxidized to form diketones or carboxylic acids under specific conditions.
Reduction: It can be reduced to butane using hydrogen in the presence of a catalyst.
Substitution: But-2-yne reacts with hydrogen chloride to form 2-chlorobutane.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or ozone (O₃) can be used as oxidizing agents.
Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst.
Substitution: Hydrogen chloride (HCl) gas under controlled conditions.
Major Products Formed
Oxidation: Diketones or carboxylic acids.
Reduction: Butane.
Substitution: 2-Chlorobutane.
科学的研究の応用
But-2-yne has several applications in scientific research:
Chemistry: It is used in the synthesis of alkylated hydroquinones in the total synthesis of Vitamin E.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used as a building block in organic synthesis and in the production of various chemicals.
作用機序
The mechanism of action of but-2-yne involves its ability to undergo electrophilic addition reactions. The π electrons of the triple bond attack electrophiles, forming carbocations that can further react with nucleophiles . This mechanism is crucial in its reactions with hydrogen halides and other electrophiles .
類似化合物との比較
Similar Compounds
1-Butyne: A position isomer of but-2-yne with the triple bond at the first carbon.
1,4-Butynediol: A compound with two hydroxyl groups attached to the butyne structure.
Hexafluoro-2-butyne: A fluorinated derivative of but-2-yne.
Uniqueness
But-2-yne is unique due to its low torsional barrier and its ability to form various products through different types of chemical reactions. Its applications in the synthesis of Vitamin E and other chemicals highlight its versatility and importance in both research and industry .
特性
CAS番号 |
130831-22-0 |
|---|---|
分子式 |
C4H7Cl |
分子量 |
90.55 g/mol |
IUPAC名 |
but-2-yne;hydrochloride |
InChI |
InChI=1S/C4H6.ClH/c1-3-4-2;/h1-2H3;1H |
InChIキー |
PPNXSYKTLQMHMA-UHFFFAOYSA-N |
正規SMILES |
CC#CC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




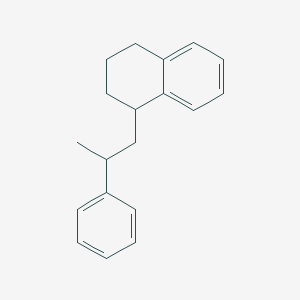
![2,2,2-Trichloro-N,N-diethyl-1-[(trimethylplumbyl)oxy]ethan-1-amine](/img/structure/B14293350.png)
![4-[(2-Nitrophenoxy)methyl]-1-phenyl-1H-1,2,3-triazole](/img/structure/B14293357.png)
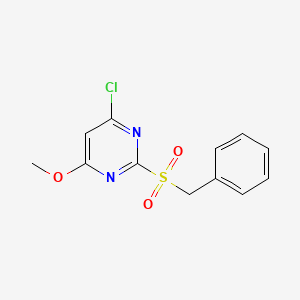
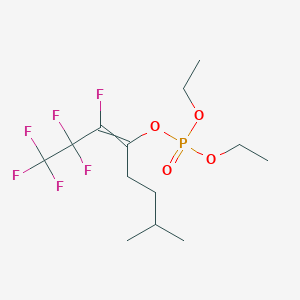
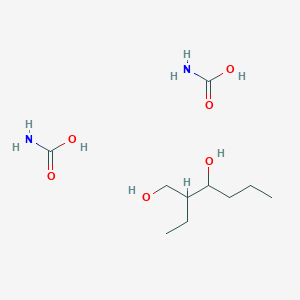
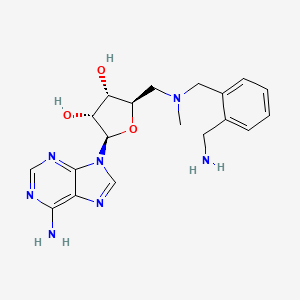
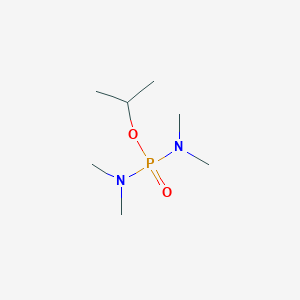
![2-[(2-Methylpropan-2-yl)oxy]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene](/img/structure/B14293379.png)
![[(2-Oxo-cyclopentylidenemethyl)amino]acetic acid ethyl ester](/img/structure/B14293384.png)
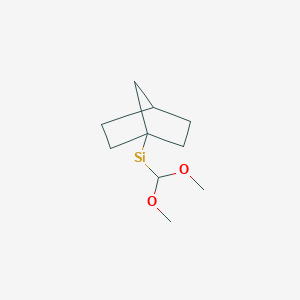
![5-[4-(Diethylamino)phenyl]-N,N-diethyl-1,3,4-thiadiazol-2-amine](/img/structure/B14293417.png)
